molecular formula C19H21D6NO4 B607075 Deutetrabenazine metabolite M4 CAS No. 1688661-95-1

Deutetrabenazine metabolite M4

Katalognummer: B607075
CAS-Nummer: 1688661-95-1
Molekulargewicht: 339.46
InChI-Schlüssel: WSSKRNHJTRPOTQ-AINJZBCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deutetrabenazine metabolite M4, The precise mechanism by which Deutetrabenazine (deutetrabenazine) exerts its anti-chorea effects is unknown but is believed to be related to its effect as a reversible depletor of monoamines (such as dopamine, serotonin, norepinephrine, and histamine) from nerve terminals. The major circulating metabolites (α-dihydrotetrabenazine [HTBZ] and β-HTBZ) of deutetrabenazine, are reversible inhibitors of VMAT2, resulting in decreased uptake of monoamines into synaptic vesicles and depletion of monoamine stores.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

The pharmacokinetic profile of deutetrabenazine and its metabolites, including M4, shows several key advantages:

  • Increased Half-Life : The incorporation of deuterium results in a significantly longer half-life for M4 compared to non-deuterated forms. This allows for less frequent dosing and more stable plasma concentrations .
  • Higher Area Under Curve (AUC) : Studies indicate that M4 exhibits a higher AUC, suggesting greater systemic exposure without increasing peak plasma concentrations excessively. This is beneficial for minimizing side effects while maximizing therapeutic effects .

Clinical Applications

  • Huntington's Disease : Deutetrabenazine has been approved for managing chorea associated with Huntington's disease. Clinical trials have demonstrated that patients receiving deutetrabenazine show significant improvements in chorea scores compared to placebo groups. The active metabolites, including M4, are believed to play a vital role in this efficacy .
  • Tardive Dyskinesia : The use of deutetrabenazine has also been explored in treating tardive dyskinesia, a condition characterized by involuntary movements often resulting from long-term antipsychotic medication use. The unique pharmacokinetic properties of M4 may help manage symptoms more effectively than traditional treatments like tetrabenazine .

Comparative Efficacy: Deutetrabenazine vs. Tetrabenazine

A comparative analysis highlights the advantages of deutetrabenazine over its predecessor tetrabenazine:

Parameter Deutetrabenazine (M4) Tetrabenazine
Half-Life Significantly longerShorter
AUC HigherLower
Peak Plasma Concentration LowerHigher
Dosing Frequency Less frequentMore frequent

These differences suggest that patients may experience fewer side effects and better overall management of symptoms with deutetrabenazine due to its improved pharmacokinetic profile .

FIRST-HD Trial

The FIRST-HD trial was pivotal in establishing the efficacy of deutetrabenazine for chorea associated with Huntington's disease. In this study:

  • Patients exhibited a mean decrease in chorea scores from 12.1 at baseline to 7.7 after treatment.
  • The trial confirmed that deutetrabenazine provided significant motor function improvements without increasing adverse events compared to placebo .

Additional Observations

Further studies have indicated that patients treated with deutetrabenazine experience not only reduced chorea but also improvements in quality of life metrics. The prolonged action of metabolite M4 allows for sustained therapeutic effects throughout the day, which is particularly beneficial for chronic conditions like Huntington's disease and tardive dyskinesia .

Eigenschaften

CAS-Nummer

1688661-95-1

Molekularformel

C19H21D6NO4

Molekulargewicht

339.46

IUPAC-Name

(3R,11bR)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m1/s1/i3D3,4D3

InChI-Schlüssel

WSSKRNHJTRPOTQ-AINJZBCCSA-N

SMILES

CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Deutetrabenazine metabolite M4;  D6-tetrabenazine metabolite M4;  Deuterated monohydroxy tetrabenazine;  SD-1018; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deutetrabenazine metabolite M4
Reactant of Route 2
Deutetrabenazine metabolite M4
Reactant of Route 3
Deutetrabenazine metabolite M4
Reactant of Route 4
Deutetrabenazine metabolite M4
Reactant of Route 5
Deutetrabenazine metabolite M4
Reactant of Route 6
Deutetrabenazine metabolite M4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.